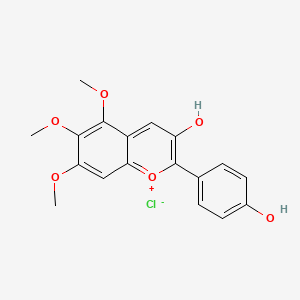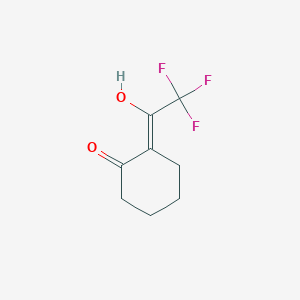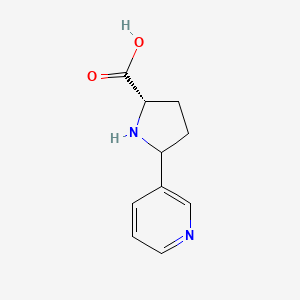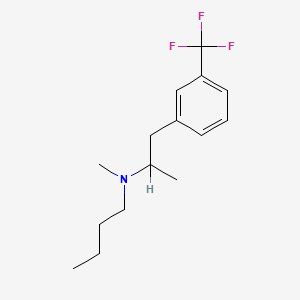
N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine is an organic compound with the molecular formula C15H22F3N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine typically involves the alkylation of an appropriate amine precursor with a butyl halide. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the butyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to obtaining a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenethylamine derivatives.
Applications De Recherche Scientifique
N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. It may modulate the activity of neurotransmitter systems by binding to specific receptors or inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylphenethylamine: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-Butylphenethylamine: Lacks the dimethylamino group, affecting its reactivity and biological activity.
Trifluoromethylphenethylamine: Similar structure but without the butyl and dimethylamino groups.
Uniqueness
N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
74051-03-9 |
|---|---|
Formule moléculaire |
C15H22F3N |
Poids moléculaire |
273.34 g/mol |
Nom IUPAC |
N-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine |
InChI |
InChI=1S/C15H22F3N/c1-4-5-9-19(3)12(2)10-13-7-6-8-14(11-13)15(16,17)18/h6-8,11-12H,4-5,9-10H2,1-3H3 |
Clé InChI |
HPMVXMNPSHKAJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)C(C)CC1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


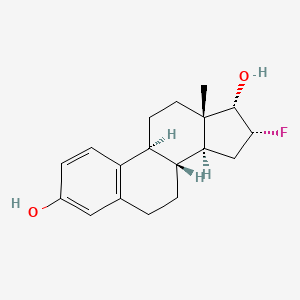
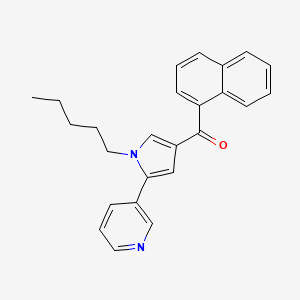
![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)
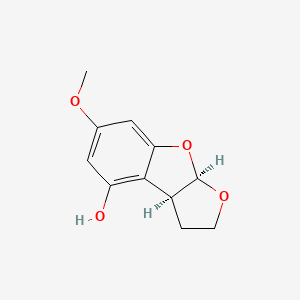


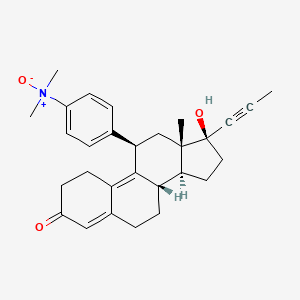
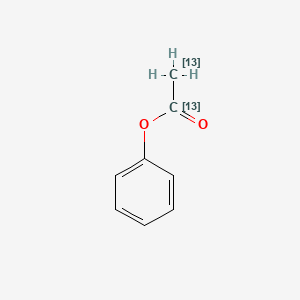

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)
![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)
